molecular formula C7H13NO2 B3028847 2-Amino-5-methylhex-4-enoic acid CAS No. 3558-31-4

2-Amino-5-methylhex-4-enoic acid

Cat. No. B3028847
CAS RN: 3558-31-4
M. Wt: 143.18 g/mol
InChI Key: XRARHOAIGIRUNR-UHFFFAOYSA-N
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Description

2-Amino-5-methylhex-4-enoic acid (2-AMH) is an amino acid whose molecular structure is composed of a carboxylic acid group and an amino group. It is an important component of many proteins and enzymes, and has a wide range of applications in scientific research.

Scientific Research Applications

Synthesis and Labeling Techniques

  • 14C-Labeling : Jessen, Selvig, and Valsborg (2001) developed a novel method to synthesize N-protected (2E)-5-amino-5-methylhex-2-enoic acids, including 14C-labeled variants, offering new avenues for labeling in biochemical studies (Jessen, Selvig, & Valsborg, 2001).

Pharmaceutical and Biological Applications

  • Synthesis of Pregabalin : Burk et al. (2003) developed an enantioselective synthesis for Pregabalin, a drug used for neuropathic pain, where a key intermediate is a variant of 2-amino-5-methylhex-4-enoic acid (Burk et al., 2003).
  • Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized biologically active compounds related to this compound, showing good antibacterial activity, particularly against E. coli (Banday, Mattoo, & Rauf, 2010).

Chemical and Physical Properties

  • Luminescent Molecular Crystals : Zhestkij et al. (2021) synthesized a compound related to this compound, used to create stable luminescent molecular crystals, showcasing potential in material science (Zhestkij et al., 2021).

Nutritional and Metabolic Studies

  • Study of Methylglyoxal : Nemet, Varga-Defterdarović, and Turk (2006) investigated methylglyoxal, which forms derivatives like this compound, highlighting its role in food and living organisms, and its implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Miscellaneous Applications

  • Wound Healing Drug Analogs : Kryshtal et al. (2012) developed novel synthetic approaches for analogs of methaprogerol, where 2-(3-Dimethylaminopropyl)-5-methylhex-4-enoic acid played a role, enhancing the treatment of various diseases and organ injuries (Kryshtal et al., 2012).

properties

IUPAC Name

2-amino-5-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARHOAIGIRUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558114
Record name 2-Amino-5-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19914-06-8
Record name 2-Amino-5-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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